molecular formula C17H22N4O2S B7060009 tert-butyl 5-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]pyrazine-2-carboxylate

tert-butyl 5-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]pyrazine-2-carboxylate

Cat. No.: B7060009
M. Wt: 346.4 g/mol
InChI Key: ODXGZJAUPXHNEH-CQSZACIVSA-N
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Description

tert-Butyl 5-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]pyrazine-2-carboxylate: is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]pyrazine-2-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include tert-butyl esters, thiazole derivatives, and pyrrolidine compounds. Reaction conditions may involve the use of catalysts, specific temperatures, and solvents to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial methods also focus on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]pyrazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 5-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]pyrazine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity, receptor binding, and other biochemical processes .

Medicine: In medicine, this compound may have potential therapeutic applications. Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for developing new materials and products .

Mechanism of Action

The mechanism of action of tert-butyl 5-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, enzyme activity, or gene expression .

Comparison with Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl (2′R,3R,3′R,4a′R,9a′S)-1-[(2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl]-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-4-methylpentylcarbamate

Uniqueness: tert-Butyl 5-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]pyrazine-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in scientific research and potential therapeutic applications .

Properties

IUPAC Name

tert-butyl 5-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-11-20-13(10-24-11)14-6-5-7-21(14)15-9-18-12(8-19-15)16(22)23-17(2,3)4/h8-10,14H,5-7H2,1-4H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXGZJAUPXHNEH-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2CCCN2C3=NC=C(N=C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)[C@H]2CCCN2C3=NC=C(N=C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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